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Compound Name: InhA-IN-6

Cat. No.: B12365325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzyme kinetics of various inhibitors

targeting the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase (InhA).

InhA is a critical enzyme in the type II fatty acid synthase (FAS-II) pathway, which is essential

for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. Its vital

role has made it a primary target for antitubercular drug development, most notably as the

target of the frontline drug isoniazid.

This document summarizes key quantitative data, details experimental methodologies, and

presents visual diagrams of the relevant biological pathway and experimental workflow to aid in

the evaluation and selection of potent InhA inhibitors.

Data Presentation: Enzyme Kinetics of InhA
Inhibitors
The following table summarizes the enzyme kinetic parameters for a selection of InhA

inhibitors, including the pro-drug isoniazid and various classes of direct inhibitors. Direct

inhibitors are of particular interest as they can overcome resistance mechanisms associated

with the activation of isoniazid.
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Experimental Protocols
Standard InhA Enzyme Inhibition Assay
This protocol outlines the common methodology used to determine the inhibitory activity of

compounds against the M. tuberculosis InhA enzyme by monitoring the oxidation of NADH.

Materials:

Purified recombinant InhA enzyme

NADH (Nicotinamide adenine dinucleotide, reduced form)

2-trans-enoyl-CoA substrate (e.g., 2-trans-dodecenoyl-CoA (DD-CoA) or 2-trans-octenoyl-

CoA)

Assay Buffer: 30 mM PIPES, pH 6.8, 150 mM NaCl

Test inhibitor compounds dissolved in DMSO

96-well UV-transparent microplates

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Reagent Preparation:

Prepare a stock solution of NADH in the assay buffer.

Prepare a stock solution of the enoyl-CoA substrate in the assay buffer.

Prepare serial dilutions of the test inhibitor compounds in DMSO.

Assay Reaction Setup:
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In a 96-well plate, add the following components to each well:

Assay Buffer

NADH solution (final concentration typically 100-250 µM)

Test inhibitor at various concentrations (the final DMSO concentration should be kept

low, typically ≤1%)

Initiate the reaction by adding the InhA enzyme (final concentration typically 10-100 nM).

Immediately after adding the enzyme, add the enoyl-CoA substrate (final concentration

typically 25-50 µM).

Data Acquisition:

Measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g.,

25°C). The oxidation of NADH to NAD+ results in a decrease in absorbance at this

wavelength.

Record the initial velocity of the reaction for each inhibitor concentration.

Data Analysis:

Calculate the percentage of inhibition for each concentration of the test compound relative

to a control reaction containing only DMSO (no inhibitor).

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Fit the data to a dose-response curve to determine the IC50 value, which is the

concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g.,

competitive, uncompetitive, mixed), the assay should be repeated with varying

concentrations of both the substrate and the inhibitor.

For Slow-Onset Inhibitors:
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For inhibitors that exhibit slow-onset kinetics, a pre-incubation step of the enzyme and inhibitor

is necessary before the addition of the substrate. The progress curves of the reaction are then

monitored over a longer period to determine the kinetic parameters such as k-on and k-off.[2][8]

Mandatory Visualizations
InhA Signaling Pathway
The following diagram illustrates the role of InhA in the Fatty Acid Synthase-II (FAS-II) pathway,

which is essential for the synthesis of mycolic acids in Mycobacterium tuberculosis.
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Caption: The Fatty Acid Synthase-II (FAS-II) pathway in M. tuberculosis.

Experimental Workflow for InhA Inhibition Assay
The following diagram outlines the key steps involved in a typical in vitro assay to determine

the inhibitory potential of compounds against the InhA enzyme.
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Caption: Workflow for an InhA enzyme inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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